molecular formula C16H13ClN2OS B184498 N-(5-chloro-2-methoxyphenyl)-4-phenyl-1,3-thiazol-2-amine CAS No. 6512-64-7

N-(5-chloro-2-methoxyphenyl)-4-phenyl-1,3-thiazol-2-amine

Cat. No. B184498
CAS RN: 6512-64-7
M. Wt: 316.8 g/mol
InChI Key: ZRZRFTWTHPQCLP-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methoxyphenyl)-4-phenyl-1,3-thiazol-2-amine, also known as CMT-3, is a synthetic compound that has been widely studied for its potential applications in various scientific fields.

Mechanism Of Action

The mechanism of action of N-(5-chloro-2-methoxyphenyl)-4-phenyl-1,3-thiazol-2-amine is not fully understood, but it is believed to involve the inhibition of protein kinase C (PKC). PKC is an enzyme that plays a key role in cell signaling pathways, and its dysregulation has been implicated in various diseases, including cancer and inflammation. By inhibiting PKC, N-(5-chloro-2-methoxyphenyl)-4-phenyl-1,3-thiazol-2-amine may interfere with the growth and survival of cancer cells, as well as the inflammatory response.

Biochemical And Physiological Effects

N-(5-chloro-2-methoxyphenyl)-4-phenyl-1,3-thiazol-2-amine has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer cells, N-(5-chloro-2-methoxyphenyl)-4-phenyl-1,3-thiazol-2-amine has been shown to induce apoptosis (programmed cell death), inhibit cell proliferation, and decrease the expression of various oncogenes (genes that promote cancer). In animal models, N-(5-chloro-2-methoxyphenyl)-4-phenyl-1,3-thiazol-2-amine has been shown to reduce tumor growth and metastasis, as well as improve survival rates. In addition, N-(5-chloro-2-methoxyphenyl)-4-phenyl-1,3-thiazol-2-amine has been shown to reduce inflammation and oxidative stress in animal models of arthritis and other inflammatory diseases.

Advantages And Limitations For Lab Experiments

N-(5-chloro-2-methoxyphenyl)-4-phenyl-1,3-thiazol-2-amine has several advantages for lab experiments, including its high potency, selectivity, and stability. However, it also has some limitations, including its poor solubility in aqueous solutions and its potential toxicity at high doses. Therefore, careful consideration should be given to the experimental design and dosing regimen when using N-(5-chloro-2-methoxyphenyl)-4-phenyl-1,3-thiazol-2-amine in lab experiments.

Future Directions

There are several future directions for N-(5-chloro-2-methoxyphenyl)-4-phenyl-1,3-thiazol-2-amine research, including the development of more efficient synthesis methods, the optimization of dosing regimens for maximum efficacy and safety, and the exploration of its potential applications in other scientific fields, such as neurodegenerative diseases and cardiovascular diseases. In addition, further studies are needed to elucidate the mechanism of action of N-(5-chloro-2-methoxyphenyl)-4-phenyl-1,3-thiazol-2-amine and to identify potential biomarkers for patient selection and monitoring. Overall, N-(5-chloro-2-methoxyphenyl)-4-phenyl-1,3-thiazol-2-amine has great potential as a therapeutic agent for various diseases, and further research is warranted to fully explore its therapeutic potential.

Synthesis Methods

N-(5-chloro-2-methoxyphenyl)-4-phenyl-1,3-thiazol-2-amine can be synthesized through a multi-step process involving the reaction of 5-chloro-2-methoxyaniline with phenacyl bromide, followed by the reaction of the resulting intermediate with thiourea and sodium hydroxide. The final product is obtained through a cyclization reaction with phosphorus oxychloride. This synthesis method has been optimized to produce high yields of pure N-(5-chloro-2-methoxyphenyl)-4-phenyl-1,3-thiazol-2-amine.

Scientific Research Applications

N-(5-chloro-2-methoxyphenyl)-4-phenyl-1,3-thiazol-2-amine has been extensively studied for its potential applications in various scientific fields. It has been shown to have anticancer, antiviral, and anti-inflammatory properties. In cancer research, N-(5-chloro-2-methoxyphenyl)-4-phenyl-1,3-thiazol-2-amine has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. In antiviral research, N-(5-chloro-2-methoxyphenyl)-4-phenyl-1,3-thiazol-2-amine has been shown to inhibit the replication of human immunodeficiency virus (HIV) and herpes simplex virus (HSV). In anti-inflammatory research, N-(5-chloro-2-methoxyphenyl)-4-phenyl-1,3-thiazol-2-amine has been shown to reduce inflammation in various animal models.

properties

CAS RN

6512-64-7

Product Name

N-(5-chloro-2-methoxyphenyl)-4-phenyl-1,3-thiazol-2-amine

Molecular Formula

C16H13ClN2OS

Molecular Weight

316.8 g/mol

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-4-phenyl-1,3-thiazol-2-amine

InChI

InChI=1S/C16H13ClN2OS/c1-20-15-8-7-12(17)9-13(15)18-16-19-14(10-21-16)11-5-3-2-4-6-11/h2-10H,1H3,(H,18,19)

InChI Key

ZRZRFTWTHPQCLP-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)Cl)NC2=NC(=CS2)C3=CC=CC=C3

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC2=NC(=CS2)C3=CC=CC=C3

Origin of Product

United States

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